

High-performance liquid chromatography (HPLC) method for Enfenamic acid quantification

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Compound of Interest

Compound Name: *Enfenamic Acid*

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Application Note: A Proposed HPLC Method for the Quantification of Enfenamic Acid

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Enfenamic acid**. As a specific, validated HPLC method for **Enfenamic acid** is not readily available in published literature, this application note provides a comprehensive, theoretical protocol based on established methods for structurally similar compounds, such as Mefenamic acid. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a starting point for developing and validating a robust analytical method for **Enfenamic acid**. The proposed method utilizes reverse-phase chromatography with UV detection, a common and reliable technique for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

Enfenamic acid, chemically known as 2-(2-phenylethylamino)benzoic acid, is a non-steroidal anti-inflammatory agent.[1] Accurate and precise quantification of **Enfenamic acid** is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal choice for the

determination of active pharmaceutical ingredients (APIs) like **Enfenamic acid**. This document presents a proposed HPLC method, which will require validation by the end-user to ensure its suitability for the intended application.

Proposed HPLC Method

The proposed method is based on reverse-phase HPLC, which is well-suited for separating moderately polar to nonpolar compounds like **Enfenamic acid**. The chromatographic conditions have been selected based on typical parameters used for the analysis of related anthranilic acid derivatives.

Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1.

Parameter	Proposed Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	Approximately 285 nm*
Run Time	10 minutes

*Note: The optimal detection wavelength should be experimentally determined by scanning a standard solution of **Enfenamic acid** across a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_{max}). Literature for the structurally similar Mefenamic acid suggests a λ_{max} in the range of 280-288 nm.[2][3]

Experimental Protocols

Preparation of Standard Solutions

- Standard Stock Solution (100 µg/mL):
 - Accurately weigh approximately 10 mg of **Enfenamic acid** reference standard.
 - Transfer the standard to a 100 mL volumetric flask.
 - Dissolve the standard in the mobile phase and make up to the mark with the mobile phase.
 - Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions (5-50 µg/mL):
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 5, 10, 20, 30, 40, and 50 µg/mL).

Sample Preparation (from a hypothetical tablet formulation)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Enfenamic acid** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to facilitate the extraction of the drug.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
- The filtered solution is now ready for injection.

Method Validation Recommendations

The proposed method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The recommended validation parameters and their typical acceptance criteria are summarized in Table 2.

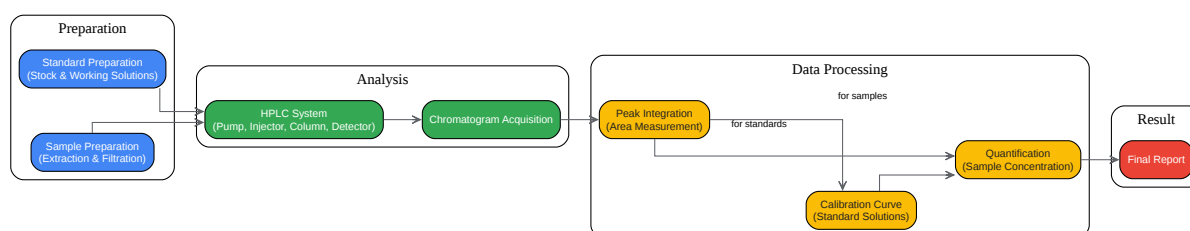
Parameter	Typical Acceptance Criteria
Specificity	The peak for Enfenamic acid should be well-resolved from any other peaks (e.g., from excipients or degradation products). Peak purity should be confirmed.
Linearity	A linear relationship between concentration and peak area should be established over the intended range. The correlation coefficient (r^2) should be ≥ 0.999 .
Accuracy	The percentage recovery should be within 98-102% at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Precision	- Repeatability (Intra-day): The relative standard deviation (%RSD) for multiple injections of the same sample should be $\leq 2\%$. - Intermediate Precision (Inter-day): The %RSD for analyses conducted on different days, by different analysts, or with different equipment should be $\leq 2\%$.
Limit of Detection (LOD)	The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.

Robustness

The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition ($\pm 2\%$), pH (± 0.2 units), flow rate (± 0.1 mL/min), and column temperature (± 2 °C).

Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of **Enfenamic acid** using the proposed HPLC method.



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Caption: Experimental workflow for **Enfenamic acid** quantification by HPLC.

Conclusion

This application note provides a detailed, albeit theoretical, HPLC method for the quantification of **Enfenamic acid**. The proposed reverse-phase method with UV detection is a practical starting point for analytical method development. It is imperative that this method is thoroughly validated by the end-user to demonstrate its performance and reliability for the specific application. The provided protocols for sample preparation and recommendations for method

validation serve as a comprehensive guide for researchers and scientists in the pharmaceutical field.

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